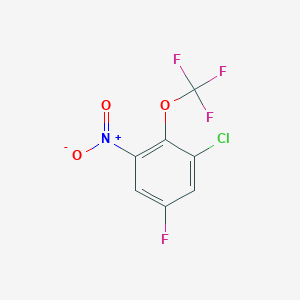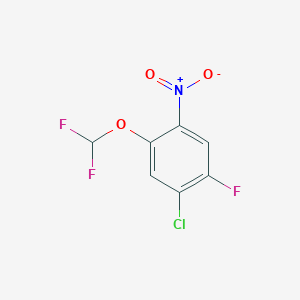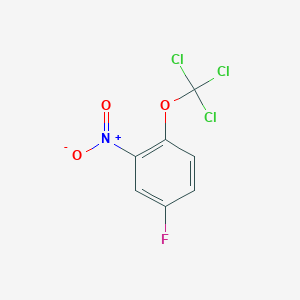
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, also known as 4-CFMFB, is a chlorinated aromatic compound that has a wide range of applications in the scientific research and laboratory fields. It is an important reagent in organic synthesis and has been used extensively in the development of new pharmaceuticals and other compounds. 4-CFMFB has also been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene is involved in various synthesis and reactivity studies. For instance, it is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols using fluoroform as a difluorocarbene source. This process is performed at moderate temperatures and atmospheric pressure, yielding moderate to good yields of the respective products (Thomoson & Dolbier, 2013).
Organometallic Chemistry
Fluorinated benzenes, including 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and suitable for use as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Structural Analysis
The compound is also a subject of spectroscopic and structural analysis. For example, studies on related fluorobenzene derivatives, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted to understand their vibrational properties and molecular structure using techniques like FTIR and Raman spectroscopy (Ilango et al., 2008).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes, which are structurally similar to 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, highlights their potential environmental impact. Certain microbial strains, such as Labrys portucalensis, have been identified for their capability to degrade these compounds, offering insights into natural degradation pathways and potential environmental remediation strategies (Moreira et al., 2009).
Green Chemistry
The compound is also relevant in the context of green chemistry. Research efforts are directed towards developing more sustainable and environmentally friendly fluorination techniques, such as direct electrophilic fluorination in water or under solvent-free conditions, to produce fluorinated organic compounds with reduced environmental impact (Stavber & Stavber, 2010).
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFIYSDYTPNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402195.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)

![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)



![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)
